Suffruticosol D, cis-

Anticancer Oligostilbene Structure-Activity Relationship

cis-Suffruticosol D (CAS 1261292-12-9) is a naturally occurring resveratrol trimer (oligostilbene) first isolated and structurally elucidated from the seeds of Paeonia suffruticosa (Moutan cortex) alongside its geometric isomer trans-suffruticosol D and cis-gnetin H. The compound has a molecular formula of C42H32O9 and a molecular weight of 680.70 g/mol, bearing seven phenolic hydroxyl groups that define its polyphenolic character.

Molecular Formula C42H32O9
Molecular Weight 680.7 g/mol
CAS No. 1261292-12-9
Cat. No. B12776280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuffruticosol D, cis-
CAS1261292-12-9
Molecular FormulaC42H32O9
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O
InChIInChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41-,42+/m1/s1
InChIKeyPHIHHTIYURVLDB-MXZGOMGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Suffruticosol D (CAS 1261292-12-9): A Structurally Defined Resveratrol Trimer for Anticancer SAR and Oligostilbene Procurement


cis-Suffruticosol D (CAS 1261292-12-9) is a naturally occurring resveratrol trimer (oligostilbene) first isolated and structurally elucidated from the seeds of Paeonia suffruticosa (Moutan cortex) alongside its geometric isomer trans-suffruticosol D and cis-gnetin H [1]. The compound has a molecular formula of C42H32O9 and a molecular weight of 680.70 g/mol, bearing seven phenolic hydroxyl groups that define its polyphenolic character [2]. It belongs to the stilbenoid class, which includes the well-known monomer resveratrol, dimers such as ε-viniferin, and trimers including the suffruticosol A–D and gnetin H series. Both cis- and trans-suffruticosol D are specifically claimed as therapeutic agents in US patent US20180221329A1 for anticancer applications [3].

Why cis-Suffruticosol D Cannot Be Interchanged with trans-Suffruticosol D, Gnetin H, or Other Resveratrol Oligomers in Experimental Workflows


Within the resveratrol oligomer family, stereochemistry, polymerization degree, and double-bond geometry are dominant determinants of bioactivity. Direct comparative data demonstrate that cis-suffruticosol D is consistently 1.4- to 3.0-fold less potent than its trans isomer across four human cancer cell lines [1], while cis- and trans-gnetin H (stereoisomers of suffruticosol D that differ only in three-dimensional ring junction architecture) are 2- to 10-fold more potent than either suffruticosol D isomer [2]. Furthermore, the resveratrol monomer and ε-viniferin dimers show substantially weaker activity than any trimer [3]. These quantitative potency gaps mean that substituting cis-suffruticosol D with a related oligostilbene would yield non-comparable dose-response relationships, confounding SAR interpretation and reproducibility. Procurement of the exact cis isomer is therefore mandatory for any study requiring the specific stereochemical configuration, for use as a defined lower-potency trimer comparator, or for reproducing published findings where this isomer was the test article.

cis-Suffruticosol D (CAS 1261292-12-9): Quantitative Differentiation Evidence Against Key Comparators


cis- vs. trans-Suffruticosol D: Head-to-Head Cytotoxicity IC50 Comparison Across Four Human Cancer Cell Lines

In the single most definitive comparative study, Almosnid et al. (2016) directly compared cis- and trans-suffruticosol D under identical 48-h AlamarBlue viability assay conditions. trans-Suffruticosol D exhibited lower IC50 values across all four cancer lines tested [1]. Specifically, in MCF-7 breast cancer cells, the potency difference was most pronounced: cis-SD (46.8 ± 3.3 µM) vs. trans-SD (15.8 ± 1.6 µM), representing a ~3.0-fold difference. In A549 lung cancer cells, cis-SD (17.1 ± 1.0 µM) was ~1.4-fold less potent than trans-SD (11.9 ± 1.2 µM). The authors explicitly concluded that trans-suffruticosol D is more potent than cis-suffruticosol D [1].

Anticancer Oligostilbene Structure-Activity Relationship

cis- vs. trans-Suffruticosol D: Differential Apoptosis Induction in A549 Lung Carcinoma Cells

In a direct concentration–response apoptosis assay, A549 cells were treated with 10, 32, and 100 µM of each isomer for 24 h and assessed by Annexin V/7-AAD flow cytometry. cis-Suffruticosol D induced 22.2%, 27.1%, and 45.3% apoptosis at these respective concentrations, while trans-suffruticosol D induced 30.1%, 39.8%, and 41.9% [1]. The cis isomer produced a more linear, concentration-dependent apoptotic response (Δ = 23.1 percentage points across the dose range), whereas the trans isomer reached near-maximal effect at 32 µM (Δ = 11.8 percentage points from 10 to 100 µM). This suggests a distinct pharmacodynamic profile beyond simple potency differences.

Apoptosis Flow Cytometry Lung Cancer

Cancer-Selective Cytotoxicity: cis-Suffruticosol D Therapeutic Window vs. Normal Cell Lines

Both suffruticosol D isomers display selectivity for cancer over normal cells, but the selectivity ratios differ between isomers. For cis-suffruticosol D, the selectivity ratio (IC50 normal / IC50 cancer) was 10.4 for the lung lineage (HPL1A 177.5 µM vs. A549 17.1 µM) and 20.1 for the breast lineage (HMEC 269.5 µM vs. BT20 13.4 µM) [1]. In contrast, trans-suffruticosol D exhibited ratios of 6.6 (lung) and 14.8 (breast). Although the cis isomer is less potent against cancer cells in absolute terms, its larger selectivity window in the breast lineage comparison (20.1 vs. 14.8) may be relevant for applications where minimizing normal-cell toxicity is prioritized over maximal cancer-cell killing.

Selectivity Index Cancer Therapeutics Normal Cell Toxicity

Resveratrol Oligomer Polymerization Degree: Trimer (cis-Suffruticosol D) Outperforms Dimers and Monomer in Antioxidant Potency

A quantitative structure–antioxidant activity relationship (QSAR) analysis of trans-resveratrol oligomers established a clear potency rank order: trimers (cis- and trans-gnetin H, suffruticosol A–C, cis- and trans-suffruticosol D) > dimers (cis- and trans-ε-viniferin) > monomer (resveratrol) [1]. This finding was independently corroborated by Gao et al. (2017), who systematically evaluated all 10 Paeonia oligostilbenes and confirmed that trimers of resveratrol were more effective than dimers and the monomer in anti-proliferative and anti-metastasis assays [2]. Within the trimer subclass, the gnetin H stereoisomers were the most potent (IC50 values of 4.89–8.61 µM against DU-145 and MDA-MB-231), with suffruticosol D isomers showing intermediate trimer potency [3]. The monomer resveratrol, widely used as a comparator, lacks the multi-valent phenolic architecture needed to achieve trimer-level activity.

Antioxidant Polymerization Degree Structure-Activity Relationship

NF-κB Pathway Inhibition: cis- vs. trans-Suffruticosol D Differential Target Engagement in A549 Cells

Both isomers block TNF-α-stimulated NF-κB nuclear translocation in A549 cells, but with differential potency. Almosnid et al. (2016) demonstrated that trans-suffruticosol D showed higher inhibition activity of NF-κB activation than cis-suffruticosol D, as quantified by high-content screening measuring the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB [1]. This finding is consistent with the general observation that trans-stilbenoid geometry confers stronger NF-κB pathway suppression, a pattern also reported for trans-resveratrol versus its cis isomer. The patent application US20180221329A1 further specifies that both isomers are claimed for NF-κB-mediated cancer indications [2]. For studies focused specifically on the cis isomer's NF-κB modulation profile — where a less potent inhibitor is desired for mechanistic dissection of pathway dynamics — cis-suffruticosol D provides a distinct pharmacological tool.

NF-κB Inhibition Mechanism of Action Signal Transduction

cis-Suffruticosol D as a Stereochemically Distinct Resveratrol Trimer: Isolation Yield and Structural Authentication from the Defining Phytochemical Study

cis-Suffruticosol D was first isolated and unambiguously characterized by He et al. (2010), who reported its structure elucidation via 1D and 2D NMR spectroscopy alongside its trans isomer and cis-gnetin H [1]. In the isolation scheme, cis-suffruticosol D elutes as peak 7 in the HPLC chromatogram (between cis-ε-viniferin and cis-gnetin H), providing a validated retention-time marker for analytical method development [2]. A validated HPLC-DAD method for simultaneous determination of all 10 stilbenes in Paeonia species confirms the chromatographic resolution of cis-suffruticosol D from its co-occurring analogs, with total stilbene content exceeding 16.7% in peony seed coat [3]. This established analytical framework means that procured cis-suffruticosol D can be authenticated against published spectroscopic and chromatographic reference data, reducing the risk of isomer misassignment that could compromise experimental reproducibility.

Phytochemistry Structural Elucidation Authenticated Reference Standard

cis-Suffruticosol D (CAS 1261292-12-9): Evidence-Grounded Research and Procurement Application Scenarios


Isomer-Specific Structure-Activity Relationship (SAR) Studies of Resveratrol Oligomers

Academic and pharmaceutical laboratories investigating how stilbenoid stereochemistry modulates anticancer activity require both cis- and trans-suffruticosol D as matched isomer pairs. As established by Almosnid et al. (2016), the cis isomer is consistently 1.4- to 3.0-fold less potent in cytotoxicity assays but exhibits a wider apoptosis dynamic range and a larger selectivity window in BT20 breast cancer cells [1]. A complete SAR panel must therefore include cis-suffruticosol D alongside trans-suffruticosol D, cis/trans-gnetin H, and the monomer resveratrol to deconvolute the contributions of double-bond geometry, ring-junction stereochemistry, and polymerization degree to bioactivity. Procuring authenticated cis-suffruticosol D (verified by NMR against He et al. 2010 reference data [2]) is a prerequisite for publishing reproducible SAR findings in this compound class.

Graded NF-κB Pathway Inhibition and Mechanistic Dissection in Lung Cancer Models

For signal transduction researchers studying the NF-κB pathway in A549 non-small-cell lung cancer, cis-suffruticosol D provides a partial inhibitor profile — weaker than trans-suffruticosol D — that enables dose-dependent interrogation of pathway dynamics without complete blockade [1]. This makes it a valuable tool for studies requiring sub-maximal NF-κB suppression to reveal cooperative signaling interactions, feedback regulation, or pathway crosstalk. The patent-protected status of both isomers for NF-κB-mediated cancer indications [3] further supports the translational relevance of cis-specific mechanistic studies. Procurement of the cis isomer ensures the experimental system uses the weaker NF-κB inhibitor, avoiding confounding from the stronger suppression produced by the trans isomer.

Cancer Therapeutic Index Optimization: Breast Cancer Selectivity Models

In preclinical oncology programs focused on maximizing the therapeutic index rather than absolute potency, cis-suffruticosol D offers a 20.1-fold selectivity window between HMEC normal breast epithelial cells and BT20 breast cancer cells — compared to 14.8-fold for the trans isomer [1]. This lineage-specific selectivity advantage makes cis-suffruticosol D the rationally preferred lead-like scaffold for breast cancer drug discovery efforts that prioritize normal-tissue sparing. The compound's known mechanism (oxidative stress induction, mitochondrial membrane potential decrease, apoptosis stimulation, and cell motility inhibition [1]) provides a multi-target pharmacodynamic rationale amenable to further medicinal chemistry optimization. Sourcing the correct cis isomer is critical, as substituting with trans-suffruticosol D would alter both the potency and selectivity profile of the screening cascade.

Analytical Reference Standard for Paeonia-Derived Product Quality Control and Authentication

Botanical extract manufacturers and quality control laboratories developing HPLC-DAD methods for Paeonia suffruticosa seed products require cis-suffruticosol D as an authenticated reference standard. The validated 10-stilbene HPLC method [4] assigns cis-suffruticosol D to chromatographic peak 7, with baseline resolution from its co-occurring isomers (cis-ε-viniferin, cis-gnetin H, trans-suffruticosol D, trans-gnetin H). Given that total stilbene content in peony seed coat exceeds 16.7% [4], accurate quantification of the cis-suffruticosol D component is essential for batch-to-batch standardization of Paeonia-derived nutraceutical or pharmaceutical ingredients. Procuring a well-characterized reference standard of the cis isomer — with documentation of NMR identity and HPLC purity — is required for method validation under ICH Q2(R1) guidelines.

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